5-Chloro-2-indolizinecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloroindolizine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLMKYKSLPFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620570-06-0 | |
| Record name | 5-chloroindolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Chloro 2 Indolizinecarboxylic Acid and Analogous Indolizine Carboxylic Acid Structures
Foundational Strategies for Indolizine (B1195054) Core Construction
The construction of the fundamental indolizine ring system has been achieved through several classical and reliable synthetic strategies. These methods form the bedrock upon which more advanced and substituted analogues, including those with chloro and carboxylic acid functionalities, are built.
1,3-Dipolar Cycloaddition of Pyridinium (B92312) N-Ylides and Subsequent Aromatization
One of the most powerful and versatile methods for synthesizing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction. researchgate.netd-nb.info This approach involves the reaction of a pyridinium N-ylide, which acts as a 4π-electron component (a 1,3-dipole), with a 2π-electron component known as a dipolarophile, typically an alkene or an alkyne. researchgate.netyoutube.com The pyridinium ylides are usually generated in situ from the corresponding N-substituted pyridinium salts by treatment with a base. d-nb.infobeilstein-journals.org
The initial reaction is a concerted, thermally allowed cycloaddition that forms a primary cycloadduct, a dihydroindolizine derivative. d-nb.infolookchem.com To achieve the stable, aromatic indolizine ring, this intermediate must undergo a subsequent aromatization step. This is commonly accomplished through oxidation or dehydrogenation, which can be spontaneous or promoted by an added oxidant. researchgate.netorganic-chemistry.orgorganic-chemistry.org A variety of oxidants have been employed, including chromium trioxide (CrO3) and TEMPO. organic-chemistry.orgresearchgate.net This two-step sequence—cycloaddition followed by aromatization—provides a highly modular route to a wide array of substituted indolizines.
Interactive Table 1: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis Click on headers to sort.
| Pyridinium Ylide Precursor | Dipolarophile | Aromatization Condition | Resulting Indolizine Type | Reference |
|---|---|---|---|---|
| N-phenacylpyridinium bromide | Chalcone | CrO3/Et3N | 3-Acetyl-2-phenyl-indolizine | researchgate.net |
| Pyridinium Salt | Electron-deficient ynamide | Not specified | 2-Aminoindolizine | acs.org |
| Pyridinium Salt | Alkenoic Acid | Oxygen atmosphere (oxidative decarboxylation) | Diversified Indolizines | researchgate.netorganic-chemistry.org |
| α-halo carbonyl compound + Pyridine (B92270) | Electron-deficient alkene | TEMPO (oxidant) | Polysubstituted Indolizine | organic-chemistry.org |
Cycloaddition Reactions of Pyridine Analogues with Electron-Deficient Unsaturated Systems
This strategy is a specific application of the 1,3-dipolar cycloaddition, where the reactivity of the dipolarophile is enhanced by the presence of electron-withdrawing groups. The use of electron-deficient alkenes and alkynes significantly promotes the cycloaddition with the nucleophilic pyridinium ylide. researchgate.net This high reactivity makes the reaction efficient for creating highly functionalized indolizine cores.
Commonly used electron-deficient unsaturated systems include alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl propiolate, and alkenes such as nitroolefins and chalcones. researchgate.netresearchgate.netjbclinpharm.org For instance, the reaction of pyridinium ylides with bromonitroolefins has been developed as a transition-metal-free method to access functionalized indolizines through a cascade Michael/SN2/aromatization sequence. nih.gov The electron-withdrawing nature of the substituents on the π-system governs the regioselectivity of the cycloaddition, often leading to a single major product. researchgate.net
Interactive Table 2: Indolizine Synthesis with Electron-Deficient Systems Click on headers to sort.
| Pyridine Analogue Source | Electron-Deficient System | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyridine, Methyl Ketone | Alkenoic Acid | CuBr, O2, solvent-free | Functionalized Indolizine | researchgate.net |
| Pyridinium Salt | N-ethynylamide | Base-catalyzed | 2-Aminoindolizine | researchgate.net |
| 2-pyridylacetate (B8455688) | Bromonitroolefin | Na2CO3, THF, metal-free | Functionalized Indolizine | nih.gov |
| Pyridine | Dimethyl acetylene (B1199291) dicarboxylate | Not specified | Indolizine dicarboxylate | jbclinpharm.org |
Tschitschibabin Reaction and Its Modern Variants
The Tschitschibabin (or Chichibabin) reaction is a classic method for indolizine synthesis, first discovered for the preparation of 2-aminopyridine (B139424) derivatives. nih.govwikipedia.org In the context of indolizines, it involves the base-catalyzed intramolecular cyclization of quaternary pyridinium salts bearing a reactive methylene (B1212753) group alpha to the nitrogen, such as 1-(2-oxoalkyl)-2-alkylpyridinium salts. d-nb.infobeilstein-journals.orgacs.org The mechanism proceeds via the formation of a pyridinium ylide, which then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic indolizine. d-nb.infoacs.org
Modern variations of this reaction have expanded its scope and utility. For example, research has demonstrated that the reaction can proceed via the solvolysis of stable, pre-formed cyclic iminium ylides, such as 4-alkoxycarbonyl-3-oxo-1,2,3,4-tetrahydroquinolizinium ylides, without the need for a base. acs.orgnih.gov This work clarified that a ketene (B1206846) intermediate is involved in the mechanism. acs.orgnih.gov The Tschitschibabin reaction remains one of the most direct and efficient methods for constructing the indolizine framework from simple pyridinium salt precursors. d-nb.info
Interactive Table 3: Comparison of Classic and Modern Tschitschibabin Reaction Click on headers to sort.
| Reaction Type | Substrate | Conditions | Key Intermediate | Product | Reference |
|---|---|---|---|---|---|
| Classic | 1-(2-oxoalkyl)-2-methylpyridinium salt | Base-mediated | Pyridinium ylide | 2-Substituted indolizine | acs.org |
| Modern Variant | 4-alkoxycarbonyl-3-oxo-tetrahydroquinolizinium ylide | Solvolysis (e.g., alcoholysis) | Ketene species | 2,3-dihydro-2-indolizinone | acs.orgnih.gov |
| Modern Variant | Sydnone-N-pyridinium bromide | Base-mediated intramolecular cyclization | Pyridinium ylide | Sydnone-indolizine biheteroaryl | d-nb.infobeilstein-journals.org |
Catalytic Approaches in Indolizine Carboxylic Acid Synthesis
While foundational strategies provide robust access to the indolizine core, modern synthetic chemistry has increasingly turned to transition metal catalysis to enhance efficiency, selectivity, and substrate scope. These catalytic methods are particularly valuable for preparing complex and highly substituted indolizine carboxylic acids.
Transition Metal-Catalyzed Annulation and Cross-Coupling Reactions
A diverse range of transition metals, including palladium, copper, gold, rhodium, and iron, have been successfully employed to catalyze the synthesis of indolizines. organic-chemistry.orgarabjchem.org These reactions often proceed through mechanisms such as C-H functionalization, cross-dehydrogenative coupling, and annulation, providing novel pathways to the indolizine skeleton. acs.orgmdpi.com
Examples of these powerful methods include:
Copper-Catalysis : Copper salts can mediate the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins or facilitate cascade reactions involving pyridinium ylides. organic-chemistry.org
Gold-Catalysis : Gold catalysts have been used for the intramolecular hydroarylation and subsequent aromatization of pyrrole-ynes, constructing the pyridine portion of the indolizine ring. rsc.org
Iron-Catalysis : Iron-catalyzed annulation of pyridines with α-substituted allenoates followed by aerobic oxidation offers another efficient route. organic-chemistry.org
These metal-catalyzed approaches often feature mild reaction conditions and high tolerance for various functional groups, making them suitable for the synthesis of complex molecules like 5-Chloro-2-indolizinecarboxylic acid. arabjchem.org
Palladium-Catalyzed Regioselective Annulation Processes
Among transition metals, palladium has proven to be exceptionally effective for the regioselective synthesis of polysubstituted indolizines. nih.govorganic-chemistry.org A notable example is the palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. nih.govorganic-chemistry.orgfigshare.com This method provides a direct and efficient route to indolizines that are substituted at multiple positions.
A critical finding from this research is that the regioselectivity of the annulation is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium catalyst. nih.govorganic-chemistry.org The use of specific ligands, such as DPE-Phos, under optimized conditions (K₂CO₃ as base, DMSO as solvent, 140°C), allows for the preferential formation of one regioisomer over others. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the formation of a (σ-allenyl)palladium(II) complex as a key intermediate. organic-chemistry.org Another powerful palladium-catalyzed method involves a multicomponent reaction of 2-bromopyridines, carbon monoxide, imines, and alkynes, which allows for the modular construction of highly diverse indolizine structures. nih.gov
Interactive Table 4: Palladium-Catalyzed Regioselective Annulation of Propargyl Carbonates Click on headers to sort.
| Pyridine Substrate | Propargyl Carbonate Substrate | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Pyridin-2-yl)acetonitrile | Various aromatic/alkyl substituted | Pd₂(dba)₃/DPE-Phos | K₂CO₃/DMSO | Moderate to Good (up to 61%) | organic-chemistry.org |
| 2-(Pyridin-2-yl)acetonitrile | Secondary propargyl carbonates | Pd₂(dba)₃/DPE-Phos | K₂CO₃/DMSO | Moderate | organic-chemistry.org |
| 2-(Pyridin-2-yl)acetonitrile | Tertiary propargyl carbonates | Pd₂(dba)₃/DPE-Phos | K₂CO₃/DMSO | No desired product | organic-chemistry.org |
Copper-Catalyzed Methodologies for Oxidative Transformations
Copper catalysis offers a versatile and cost-effective platform for the synthesis of indolizine derivatives through oxidative transformations. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, showcasing high atom economy.
A prominent approach involves the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with various partners. For instance, the reaction of 2-alkylazaarenes with terminal alkenes provides a simple and efficient route to indolizines in good yields. organic-chemistry.org Similarly, a copper/iodine-mediated oxidative cross-coupling/cyclization between 2-(pyridin-2-yl)acetate derivatives and simple olefins has been developed to access 1,3-disubstituted and 1,2,3-trisubstituted indolizines. organic-chemistry.org Another variation employs the cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds to yield bisubstituted indolizine derivatives in moderate to good yields. rsc.org
One-pot, three-component cascade reactions are particularly efficient. A notable example is the synthesis of 1-bromoindolizines from a pyridine, an α-acylmethylbromide, and maleic anhydride, which is catalyzed by copper(II) chloride with oxygen as the terminal oxidant. nih.gov This process involves a sequence of 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination. nih.gov Furthermore, an efficient synthesis of diverse indolizine derivatives can be achieved from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions using a CuBr catalyst. organic-chemistry.org This reaction proceeds through a copper-catalyzed bromination of the ketone, a 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and dehydrogenative aromatization in an oxygen atmosphere. organic-chemistry.org
| Starting Materials | Catalyst/Reagents | Key Transformation | Reference |
|---|---|---|---|
| 2-(Pyridin-2-yl)acetate derivatives, Olefins | Cu/I2 | Oxidative Cross-Coupling/Cyclization | organic-chemistry.org |
| 2-(Pyridin-2-yl)acetate, gem-Difluoroalkenes | Copper Catalyst | Coupling Cyclization via C-F Bond Cleavage | rsc.org |
| Pyridine, α-Acylmethylbromide, Maleic anhydride | CuCl2, O2 | Cascade Cycloaddition/Oxidative Decarboxylation/Bromination | nih.gov |
| Pyridines, Methyl ketones, Alkenoic acids | CuBr, O2 (Solvent-Free) | Cascade Bromination/Cycloaddition/Oxidative Aromatization | organic-chemistry.org |
Gold(I)-Catalyzed Routes via Alkyne Activation
Gold(I) complexes are exceptional catalysts for the electrophilic activation of alkynes under mild, homogeneous conditions. nih.govacs.org This reactivity has been harnessed to construct a wide array of heterocycles, including indolizines. The interaction of the gold(I) catalyst with the alkyne's π-system renders it susceptible to nucleophilic attack, initiating cyclization cascades. youtube.com
Two complementary gold(I)-catalyzed methods have been developed for synthesizing ester-substituted indolizines, which are direct precursors to indolizine carboxylic acids. These methods start from readily available 2-propargyloxypyridines, which react with either acetoacetates or dimethyl malonate to afford the target indolizine structures. organic-chemistry.org Another powerful strategy is the gold(III)-catalyzed multicomponent coupling/cycloisomerization reaction. This approach combines heteroaryl aldehydes, amines, and alkynes under solvent-free conditions or in water, providing rapid and atom-economical access to substituted aminoindolizines. organic-chemistry.org The mechanism of these reactions generally involves the gold-catalyzed activation of the alkyne, followed by an intramolecular attack by the nitrogen of the pyridine ring or an intermediate formed in the reaction mixture, leading to cyclization and subsequent aromatization to form the stable indolizine core. nih.govnih.gov
| Starting Materials | Catalyst | Key Features | Reference |
|---|---|---|---|
| 2-Propargyloxypyridines, Acetoacetates or Dimethyl malonate | Au(I) | Provides ester-substituted indolizines | organic-chemistry.org |
| Heteroaryl aldehydes, Amines, Alkynes | Au(III) | Multicomponent coupling/cycloisomerization; High atom economy | organic-chemistry.org |
Radical-Induced Cyclization and Cross-Coupling Techniques
Radical-induced synthetic strategies have gained significant attention for the construction of indolizines due to their high efficiency in forming heterocyclic rings and carbon-carbon bonds. rsc.org These methods often exhibit high atom- and step-economy. rsc.org
One novel approach involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.org This method provides straightforward access to structurally diverse methylthio-substituted indolizines in modest yields. rsc.org The process is notable as it reveals that the dimethyl sulfoxide (B87167) (DMSO) group does not detach from the sulfoxonium ylides during the reaction. rsc.org Radical cascade reactions are another powerful tool in this domain. For example, a metal- and oxidant-free radical cascade cyclization/aromatization reaction between enaminones and pyridines, mediated by bis(pinacolato)diboron (B136004) (B2pin2), yields valuable functionalized indolizines and is compatible with a wide range of functional groups. organic-chemistry.org These radical-based methods offer a unique pathway to the indolizine core, often under mild conditions and with tolerance for various substituents, making them a valuable complement to metal-catalyzed approaches. rsc.orgrsc.org
Metal-Free and Cascade Synthetic Pathways
The development of metal-free synthetic routes is a key goal in green chemistry, avoiding the cost and potential toxicity of transition metal catalysts. Cascade reactions, which combine multiple transformations into a single step, further enhance efficiency by reducing waste and purification steps.
Cascade Michael/SN2/Aromatization Reactions
A highly effective metal-free strategy for synthesizing functionalized indolizines is the domino Michael/SN2/aromatization annulation. acs.orgacs.org This reaction occurs between 2-pyridylacetates and bromonitroolefins, affording a wide range of 1,2,3-trisubstituted indolizines with moderate to excellent yields, some reaching up to 99%. acs.orgacs.org
The proposed mechanism for this cascade begins with a Michael addition of the 2-pyridylacetate to the bromonitroolefin. acs.org This is followed by tautomerization and an intramolecular SN2 reaction, where the pyridine nitrogen displaces the bromide, forming the bicyclic core. The sequence concludes with an aromatization step to yield the final indolizine product. acs.org The practicality of this method has been demonstrated through gram-scale reactions, which proceed with no significant loss of yield. acs.org
Amine and N-Heterocyclic Carbene (NHC) Relay Catalysis
A sophisticated metal-free catalytic strategy utilizes a relay system involving both an amine and an N-heterocyclic carbene (NHC) to synthesize indolizines. organic-chemistry.org This approach facilitates a Michael addition-[3+2] annulation reaction between simple azaarenes (like pyridine derivatives) and α,β-unsaturated aldehydes. organic-chemistry.orgorganic-chemistry.org The reaction is promoted by an oxidant, such as (diacetoxyiodo)benzene (B116549) (PIDA). organic-chemistry.org
This method is significant as it forges a novel bond between the α-carbon of the aldehyde and the nitrogen atom of the pyridine, a transformation that does not proceed through a traditional Breslow intermediate. organic-chemistry.org Optimization studies found that a combination of a hindered amine catalyst, an NHC, PIDA, and a base like 4-dimethylaminopyridine (B28879) (DMAP) gives the best yields. The methodology is versatile, accommodating a diverse range of substrates and enabling the efficient synthesis of structurally varied indolizines. organic-chemistry.org
Solvent-Free Reaction Systems
Performing reactions without a solvent minimizes waste, reduces environmental impact, and can often lead to improved reaction rates and yields. Several solvent-free methods for indolizine synthesis have been developed.
One such approach is a three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols that proceeds under metal-free and solvent-free conditions. acs.org This multicomponent reaction provides a direct and efficient pathway to construct indolizines from widely available starting materials under mild conditions. acs.org
In the realm of metal-catalysis, a CuBr-catalyzed reaction of pyridine, acetophenone, and a nitroolefin has been developed to produce indolizines in high yields under solvent-free conditions. mdpi.comnih.gov This reaction, which uses (NH4)2S2O8 as an oxidant, is environmentally friendly and demonstrates high stereoselectivity and functional group tolerance. mdpi.comresearcher.life Another efficient solvent-free method involves the CuBr-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids, which proceeds with high regioselectivity. organic-chemistry.org These solvent-free systems represent a significant advancement in the green synthesis of the indolizine scaffold. organic-chemistry.orgnih.gov
Site-Specific Chlorination Strategies for Indolizine Carboxylic Acids
Achieving site-specific chlorination of the indolizine ring, particularly at the C-5 position, is a complex task. The electron-rich nature of the indolizine system dictates a clear preference for electrophilic substitution at other positions. The strategy for introducing a chlorine atom at the 5-position is therefore highly dependent on whether the indolizine core is formed before or after the chlorination event.
Direct electrophilic halogenation of the parent indolizine ring is well-documented. However, this approach is generally not a viable method for the synthesis of 5-chloroindolizine (B13661133) derivatives. The indolizine nucleus exhibits a high electron density, particularly in the five-membered pyrrole (B145914) ring. This electronic distribution makes the C-3 and C-1 positions the most susceptible to electrophilic attack.
Studies on the electrophilic substitution of indolizines consistently show that reagents like N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or molecular chlorine (Cl₂) will preferentially react at the C-3 position. If the C-3 position is blocked, substitution may occur at the C-1 position. Direct chlorination at the C-5 position of a pre-existing indolizine-2-carboxylic acid is not a regioselective or reported method, as it would have to overcome the strong directing effects of the heterocyclic system itself. Any attempt at forceful chlorination would likely result in a mixture of products, including polychlorinated species and substitution at the more reactive C-1 and C-3 sites, leading to low yields of the desired C-5 isomer.
Table 1: Regioselectivity in Direct Electrophilic Halogenation of Indolizines
| Reagent | Typical Position of Attack | Outcome for 5-Chloro Synthesis |
| N-Chlorosuccinimide (NCS) | C-3 (primary), C-1 (secondary) | Low to no yield of 5-chloro isomer |
| Sulfuryl Chloride (SO₂Cl₂) | C-3, C-1 | Not regioselective for the 5-position |
| Chlorine (Cl₂) | C-3, C-1 | Leads to mixtures and over-halogenation |
Precursor-Based Introduction of 5-Chloro Substituents
Given the challenges of direct C-5 chlorination, a more rational and effective strategy involves the construction of the indolizine ring from a precursor that already contains the chlorine atom at the desired position. This approach ensures unambiguous placement of the chloro substituent. The most common method for this is the Tschitschibabin (Chichibabin) indolizine synthesis, which involves the cyclization of a pyridinium ylide.
A plausible and widely accepted pathway begins with a suitably substituted pyridine. For the synthesis of a 5-chloroindolizine, the logical starting material is a 2-substituted-6-chloropyridine. A classic example is the reaction of 6-chloro-2-picoline with an α-halo carbonyl compound, such as ethyl bromopyruvate.
The synthesis proceeds in two main stages:
N-Alkylation and Ylide Formation: The nitrogen of 6-chloro-2-picoline attacks the electrophilic carbon of ethyl bromopyruvate, forming a quaternary pyridinium salt. In the presence of a mild base (e.g., sodium bicarbonate), this salt is deprotonated at the methylene group of the picoline substituent to form a pyridinium ylide intermediate.
Intramolecular Cyclization: The generated ylide undergoes a 1,5-dipolar cyclization. The anionic carbon of the ylide attacks the carbonyl group of the ester substituent. This is followed by a dehydration step (aromatization) to yield the stable indolizine ring system.
This sequence reliably produces ethyl 5-chloroindolizine-2-carboxylate. The final step to obtain the target molecule, this compound, is a standard ester hydrolysis, typically achieved under basic conditions (e.g., with sodium hydroxide (B78521) or potassium hydroxide) followed by acidic workup to protonate the carboxylate.
Table 2: Proposed Precursor-Based Synthesis of this compound
| Step | Starting Material(s) | Reagents & Conditions | Intermediate/Product |
| 1 | 6-Chloro-2-picoline, Ethyl bromopyruvate | Acetone, Reflux | 1-(2-Ethoxycarbonyl-2-oxoethyl)-6-chloro-2-methylpyridinium bromide |
| 2 | Pyridinium salt from Step 1 | NaHCO₃ (aq.), Reflux | Ethyl 5-chloroindolizine-2-carboxylate |
| 3 | Ethyl 5-chloroindolizine-2-carboxylate | 1. NaOH (aq.), Ethanol, Reflux2. HCl (aq.) | This compound |
This precursor-based methodology provides excellent control over the regiochemistry of the chlorination, making it the superior and most practical approach for synthesizing this compound and its analogs.
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Indolizinecarboxylic Acid and Indolizine Conjugates
Electrophilic Substitution Reactivity Profiles of the Indolizine (B1195054) Nucleus
The indolizine ring system is characterized as a π-excessive heterocycle, which makes it highly susceptible to electrophilic attack. nih.gov Theoretical and experimental studies have established that electrophilic substitution on the indolizine nucleus preferentially occurs at the 3-position, followed by the 1-position. This reactivity pattern is dictated by the electron-donating character of the nitrogen atom, which increases the electron density at these positions. The presence of substituents, such as the chloro and carboxylic acid groups in 5-Chloro-2-indolizinecarboxylic acid, can modulate this intrinsic reactivity.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. nih.govacs.orgrsc.org For the indolizine nucleus, formylation typically occurs at the 3-position. The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, and thus, the reaction is most efficient with activated aromatic systems like indolizine. nih.gov
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. acs.orgnih.gov In the context of indolizines, this three-component reaction provides a pathway to introduce aminomethyl groups, typically at the 3-position. rsc.org
Friedel-Crafts Acylation: This reaction introduces an acyl group into an aromatic ring. The acylation of indolizines generally proceeds at the 3-position. researchgate.netresearchgate.net The choice of Lewis acid catalyst is crucial and can depend on the nature of substituents already present on the indolizine ring. researchgate.net For instance, with electron-donating groups, milder Lewis acids may be preferred to avoid side reactions. researchgate.net
Nitration: The introduction of a nitro group onto the indolizine ring is another example of electrophilic substitution. The regioselectivity of nitration can be influenced by the reaction conditions and the substituents on the ring. jbclinpharm.org For some substituted indoles, nitration has been shown to occur at specific positions depending on the directing effects of the existing groups. mdpi.com
Halogenation: Halogenation of indolizines can be achieved using various halogenating agents. The position of halogenation is dependent on the substituents present on the indolizine core. jbclinpharm.orgjbclinpharm.org For instance, enzymatic halogenation has been explored for the selective installation of halogen atoms on indole (B1671886) and azaindole derivatives. jbclinpharm.org
Table 1: Regioselectivity of Electrophilic Substitution on the Indolizine Nucleus
| Reaction | Typical Position of Attack | Notes |
| Vilsmeier-Haack Formylation | 3-position | Efficient for electron-rich indolizines. nih.govacs.org |
| Mannich Reaction | 3-position | Introduces an aminomethyl group. acs.orgrsc.org |
| Friedel-Crafts Acylation | 3-position | Lewis acid catalyst is typically required. researchgate.netresearchgate.net |
| Nitration | 1- or 3-position | Regioselectivity is influenced by substituents. jbclinpharm.org |
| Halogenation | Varies | Dependent on existing substituents and reagents. jbclinpharm.orgjbclinpharm.org |
Photooxygenation Mechanisms and Reaction Pathways
The photooxygenation of indolizines has been shown to proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the indolizine ring. nih.govacs.org These reactions can be initiated by singlet oxygen or through an electron transfer process.
Photooxygenation of certain indolizine derivatives in the presence of sensitizers like rose bengal or methylene (B1212753) blue proceeds via a singlet oxygen mechanism. nih.govacs.org Depending on the solvent, the reaction can follow different pathways. In aprotic solvents like acetonitrile, a [2+2] cycloaddition of singlet oxygen across the C2-C3 bond of the indolizine can lead to the formation of a dioxetane intermediate. nih.govacs.org This intermediate can then undergo further reactions to yield various products. In contrast, in protic solvents like methanol, the reaction may proceed through a peroxidic zwitterion, which can be trapped by the solvent. nih.govacs.org The concept of [4+2] cycloaddition of singlet oxygen is also a known reaction pathway for various aromatic systems. mdpi.comnih.gov
For indolizine derivatives that are unreactive towards singlet oxygen, photooxygenation can be achieved under electron transfer conditions using a sensitizer (B1316253) such as 9,10-dicyanoanthracene (B74266) (DCA). nih.govacs.org This process involves the formation of an indolizine cation radical, which then reacts with a superoxide (B77818) anion radical or molecular oxygen. nih.govacs.org This pathway can lead to oxidation of the pyridine (B92270) ring of the indolizine nucleus, resulting in a different set of products compared to the singlet oxygen pathway. nih.govacs.org The generation of singlet oxygen can also occur via direct charge-transfer excitation of a solvent-oxygen complex without the need for a photosensitizer. rsc.org
Intramolecular Cyclization and Rearrangement Processes
Indolizine derivatives can undergo a variety of intramolecular cyclization and rearrangement reactions to form more complex heterocyclic systems. These reactions are often catalyzed by transition metals or acids. For instance, palladium-catalyzed intramolecular carbopalladation/cyclization cascades of appropriately substituted indolizines can lead to the formation of polycyclic fused heterocycles. rsc.org Similarly, rhodium-catalyzed reactions of keto diazoenals with 3-substituted indoles can produce pyrido[1,2-a]indoles. rsc.org
Rearrangement reactions of onium ylides derived from indole substrates have been shown to be catalyst-controlled, leading to either nih.govrsc.org- or nih.govacs.org-rearrangement products with high regioselectivity. nih.gov These rearrangements provide access to structurally diverse indole and indoline (B122111) derivatives. nih.gov
Stereochemical Control in Indolizine Derivatization
Achieving stereochemical control in the synthesis of indolizine derivatives is crucial for their application in medicinal chemistry, as biological activity is often dependent on a specific stereoisomer. rsc.org Various strategies have been developed to control the stereochemistry of reactions involving the indolizine nucleus.
One approach involves the use of synergistic copper and iridium catalysis in the asymmetric annulation of indolizine precursors, which allows for the enantio- and diastereodivergent synthesis of fused indolizines with three stereogenic centers. rsc.org This method enables the predictable construction of all four possible stereoisomers by selecting the appropriate combination of catalysts. rsc.org The fundamental reactivity of indolizinones has also been explored, demonstrating the potential to relay stereochemical information from the ring-fusion to newly formed stereocenters on the bicyclic core. nih.gov
Table 2: Strategies for Stereochemical Control in Indolizine Synthesis
| Strategy | Description | Key Features |
| Synergistic Catalysis | Use of dual catalyst systems (e.g., Cu/Ir) to control the formation of multiple stereocenters. rsc.org | Enantio- and diastereodivergent synthesis, predictable formation of stereoisomers. rsc.org |
| Substrate Control | Existing stereocenters on the indolizine precursor direct the stereochemical outcome of subsequent reactions. youtube.com | Relies on the inherent chirality of the starting material. youtube.com |
| Auxiliary Control | A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction and is subsequently removed. youtube.com | Allows for the synthesis of a specific enantiomer from an achiral precursor. youtube.com |
| Asymmetric Friedel-Crafts Reaction | Enantioselective addition of indolizines to prochiral electrophiles catalyzed by a chiral Lewis acid or Brønsted acid. researchgate.net | High enantioselectivities can be achieved. researchgate.net |
Hydrolytic Stability of Indolizine Carboxylic Acid Esters and Amides
The hydrolytic stability of ester and amide derivatives of this compound is a critical parameter, particularly for their potential use in biological systems or as prodrugs. The hydrolysis of esters can be catalyzed by either acid or base. libretexts.org Alkaline hydrolysis of esters, also known as saponification, is typically an irreversible process that yields the carboxylate salt and the alcohol. libretexts.org
Studies on indole-3-acetic acid esters have shown that they can undergo hydrolysis under mild alkaline conditions (pH 9 and above). researchgate.netnih.gov The lability of these esters suggests that indolizine carboxylic acid esters may also be susceptible to hydrolysis under similar conditions. The rate of hydrolysis would be influenced by the electronic nature of the substituents on the indolizine ring and the alcohol moiety of the ester.
Amide bonds are generally more stable to hydrolysis than ester bonds. However, the hydrolysis of amides can be facilitated under acidic or basic conditions, typically requiring more forcing conditions than ester hydrolysis. researchgate.net The hydrolytic stability of N-acylated amino acid amides has been shown to be dependent on the nature of the remote acyl group, with electron-rich acyl groups accelerating hydrolysis under mild acidic conditions. nih.gov This suggests that the stability of amides derived from this compound could be similarly influenced by the substituents on both the indolizine nucleus and the amine.
Structure Activity Relationship Sar and Advanced Computational Studies in Indolizine Based Research
Qualitative and Quantitative Structure-Activity Relationships (QSAR) in Indolizine (B1195054) Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, providing mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net For indolizine derivatives, QSAR helps to identify the key physicochemical properties and structural motifs that govern their interactions with biological targets.
Ligand-based SAR approaches focus on the properties of a series of molecules to derive a model that explains their activity, which is particularly useful when the structure of the biological target is unknown. These methods analyze a set of related compounds, such as various indolizine derivatives, to identify common structural features or properties that are critical for their biological function. researchgate.net For instance, a QSAR study on a set of 25 indolizines was conducted using molecular descriptors to model their inhibitory concentration (IC50) values. researchgate.net Such studies often involve creating a "hypermolecule," a theoretical construct that mimics the correlational space of the compounds being investigated, allowing for alignment and comparison. researchgate.net The goal is to create simple and reliable models that can predict the inhibitory activity of new, unsynthesized compounds. nih.gov
Computational modeling is an indispensable tool for predicting the biological activity of indolizine derivatives before their synthesis. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to perform 3D-QSAR studies. nih.gov These methods generate 3D maps that illustrate where steric, electrostatic, and hydrophobic fields of a molecule should be modified to enhance its activity. nih.gov For example, 3D-QSAR studies on indole (B1671886) derivatives, which are structurally related to indolizines, have successfully identified key features for phosphodiesterase IV inhibition. nih.gov
Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a receptor. researchgate.netnih.gov This method helps to visualize and analyze interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target protein. nih.govmdpi.com Docking studies have been used to understand the binding modes of indolizine-NSAID hybrids and to reveal that their binding energies are often higher than their parent compounds. nih.gov
Applications of Indolizine Derivatives in Materials Science and Advanced Probes
Role in Polymeric Material Science
The integration of indolizine moieties into polymer chains can impart unique optical and electronic properties to the resulting materials. While the field is still emerging, the synthesis of functionalized indolizines serves as a foundational step for their use as monomers in polymerization reactions. The development of various synthetic methodologies allows for the creation of a diverse range of indolizine derivatives that can be incorporated into polymeric structures. researchgate.netorganic-chemistry.org
The synthesis of these functionalized indolizines can be achieved through several pathways, including:
Tschitschibabin reaction: A classic method for indolizine synthesis. ijettjournal.org
1,3-Dipolar cycloaddition reactions: A versatile method for constructing the indolizine core. jbclinpharm.org
Metal-catalyzed cyclization: Utilizing catalysts such as palladium, gold, silver, and copper. ijettjournal.orgorganic-chemistry.org
Microwave-assisted synthesis: Offering advantages like reduced reaction times and enhanced yields. ijettjournal.org
These synthetic strategies provide access to a wide array of indolizine building blocks that can be further modified for polymerization. The resulting indolizine-containing polymers hold potential for applications in optoelectronics and other advanced material fields due to the inherent electronic properties of the indolizine nucleus. ijettjournal.orgrsc.org
Detailed Research Findings
Recent research has focused on the development of novel indolizine-based materials and probes with tunable properties.
A new class of fluorescent sensors based on indolizine-cyclodextrin derivatives has been synthesized for the detection of Volatile Organic Compounds (VOCs). nih.gov These sensors exhibit changes in fluorescence upon the inclusion of guest molecules into the cyclodextrin (B1172386) cavity, demonstrating their potential for creating attractive sensors for VOC detection. nih.gov
Furthermore, a new fluorescent scaffold based on indolizine was developed with color-tunable properties, ranging from blue to orange. mdpi.com This was achieved by introducing an N,N-dimethylamino group as an electron donor and various electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) process. mdpi.com This tunability is crucial for developing advanced fluorescent probes, including pH sensors for bioimaging. mdpi.com
In a similar vein, a turn-on fluorescent probe for sulfite (B76179) detection was created using an indolizine base. rsc.org This probe demonstrated high selectivity and a rapid response time, with a detectable fluorescence emission at 458 nm. rsc.org Such probes are valuable tools for detecting important analytes in biological systems. rsc.org
The development of kaleidoscopic indolizine (KIz) systems represents a significant advancement in sensor technology. ajou.ac.kr These sensor arrays, composed of multiple indolizine-based fluorescent compounds, generate unique colorimetric patterns in response to various analytes. ajou.ac.kr When combined with machine learning algorithms, these arrays can accurately identify different substances, including volatile organic compounds, and measure pH and glucose levels. ajou.ac.kr This approach offers a user-friendly and non-invasive method for health monitoring. ajou.ac.kr
The unique photophysical properties of indolizines have also been harnessed to create novel fluorophores for bioimaging. acs.org By designing a pyrido[3,2-b]indolizine scaffold, researchers have constructed small, biocompatible fluorophores with tunable emission colors from blue to red. acs.org These fluorophores absorb visible light, making them suitable for live-cell imaging. acs.orgrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
